Cas no 865660-25-9 (2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile)

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound featuring a chloropyridinyl methoxy group attached to a dimethylpyridine-carbonitrile scaffold. This structure imparts unique reactivity and potential utility in agrochemical and pharmaceutical applications. The presence of the chloropyridine moiety enhances electrophilic properties, while the carbonitrile group offers versatility for further functionalization. The dimethyl substitution on the pyridine ring contributes to steric and electronic modulation, influencing binding affinity or stability in target interactions. This compound may serve as a key intermediate in synthesizing biologically active molecules, particularly in crop protection or medicinal chemistry. Its well-defined molecular architecture allows for precise structural modifications to optimize performance in specific applications.
2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile structure
865660-25-9 structure
Product Name:2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
CAS No:865660-25-9
MF:C14H12ClN3O
MW:273.717581748962
CID:6848201
PubChem ID:1475141
Update Time:2025-06-22

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • SMR000550644
    • 2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
    • 3X-0856
    • MLS001195432
    • HMS2883P22
    • SR-01000309164
    • CHEMBL1609521
    • SR-01000309164-1
    • 2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
    • DTXSID201324285
    • AKOS005090925
    • 865660-25-9
    • 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
    • Inchi: 1S/C14H12ClN3O/c1-9-5-10(2)18-14(12(9)6-16)19-8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3
    • InChI Key: AZZPLMPBJNPAJJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)COC1C(C#N)=C(C)C=C(C)N=1

Computed Properties

  • Exact Mass: 273.0668897Da
  • Monoisotopic Mass: 273.0668897Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 58.8Ų

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
3X-0856-100mg
2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
865660-25-9 >90%
100mg
£146.00 2025-03-05
Key Organics Ltd
3X-0856-5mg
2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
865660-25-9 >90%
5mg
£46.00 2025-03-05
Key Organics Ltd
3X-0856-1mg
2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
865660-25-9 >90%
1mg
£37.00 2025-03-05
Key Organics Ltd
3X-0856-10mg
2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
865660-25-9 >90%
10mg
£63.00 2025-03-05
Key Organics Ltd
3X-0856-50mg
2-[(6-chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile
865660-25-9 >90%
50mg
£102.00 2025-03-05

Additional information on 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile

Professional Introduction to Compound with CAS No. 865660-25-9 and Product Name: 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile

The compound with the CAS number 865660-25-9 and the product name 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a chloropyridine moiety, a methoxy group, and a nitrile group, which collectively contribute to its unique chemical properties and reactivity.

One of the most striking features of this compound is its chloropyridine core, which is a well-known scaffold in medicinal chemistry. The presence of a chlorine atom at the 6-position of the pyridine ring enhances the electrophilicity of the molecule, making it an excellent candidate for further functionalization. This property has been exploited in various synthetic strategies to develop novel derivatives with enhanced biological activity. For instance, recent studies have demonstrated that chloropyridine derivatives can serve as effective intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The methoxy group attached to the chloropyridine ring in this compound adds another layer of complexity to its chemical behavior. Methoxy groups are known to influence both the electronic and steric properties of molecules, often enhancing solubility and metabolic stability. In the context of drug development, methoxy-substituted pyridines have been shown to improve pharmacokinetic profiles, making them attractive for medicinal chemists aiming to optimize drug candidates. The specific positioning of the methoxy group in 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile suggests that it may play a critical role in modulating the compound's interactions with biological targets.

The nitrile group at the 3-position of the pyridine ring is another key feature that contributes to the compound's unique properties. Nitrile groups are known for their ability to enhance binding affinity due to their strong electron-withdrawing effects. This property has been leveraged in the development of various bioactive molecules, including antibiotics and antiviral agents. In this compound, the nitrile group is positioned strategically to interact with biological targets, potentially enhancing its therapeutic efficacy. Recent studies have shown that nitrile-containing pyridines can exhibit potent activity against a range of pathogens, making them promising candidates for further investigation.

The 4,6-dimethylpyridine moiety further contributes to the complexity and potential utility of this compound. The presence of methyl groups at these positions can influence both the electronic distribution and steric environment of the molecule. This can be particularly important in modulating binding interactions with biological targets, as subtle changes in steric hindrance can significantly impact potency and selectivity. In recent years, dimethylpyridine derivatives have been explored as key components in drug discovery efforts, particularly for their ability to enhance binding affinity and metabolic stability.

Recent advancements in computational chemistry have allowed for more detailed insights into the structure-activity relationships (SAR) of this type of compound. Molecular modeling studies have suggested that 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile may interact with biological targets through multiple mechanisms, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. These insights have guided synthetic efforts aimed at optimizing the compound's biological activity. For instance, computational studies have identified key residues on potential biological targets that could be targeted by small-molecule inhibitors like this one.

In addition to its structural features, this compound has shown promise in preliminary pharmacological studies. Research has indicated that it may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For example, early-stage experiments have suggested that it might interfere with signaling pathways involved in cancer progression or inflammation. While these findings are preliminary and require further validation through rigorous clinical trials, they highlight the potential therapeutic value of this molecule.

The synthesis of 2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations, including nucleophilic substitution reactions at the chloropyridine core and cyanation reactions at the 3-position. These synthetic strategies have been optimized over several years to ensure high yields and purity levels suitable for pharmaceutical applications. The development of efficient synthetic routes is crucial for advancing drug discovery efforts, as it allows for rapid production of large quantities of compounds for testing.

The versatility of this compound as a building block for further derivatization is another area of interest. By modifying one or more functional groups within its structure, chemists can generate libraries of novel derivatives with tailored biological activities. This approach has been successfully employed in high-throughput screening campaigns aimed at identifying lead compounds for drug development. The ability to rapidly synthesize and test these derivatives has significantly accelerated the discovery process in pharmaceutical research.

Future research directions for this compound include exploring its potential applications in treating various diseases and disorders. Given its structural similarities to known bioactive molecules, it is likely that further optimization will yield compounds with enhanced therapeutic efficacy and improved safety profiles. Additionally, investigating its mechanism of action will provide valuable insights into how it interacts with biological targets at a molecular level.

In conclusion,2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile represents a promising candidate for further pharmaceutical development due to its unique structural features and preliminary pharmacological activity. Its synthesis showcases advances in organic chemistry techniques that are essential for modern drug discovery efforts. As research continues into its potential applications and mechanisms of action,this compound holds significant promise as a starting point for developing new therapies targeting various human health conditions.

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